3-Methoxybenzene-1,2-diamine; sulfuric acid

CAS No.: 110680-93-8

Cat. No.: VC13538237

Molecular Formula: C7H12N2O5S

Molecular Weight: 236.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110680-93-8 |

|---|---|

| Molecular Formula | C7H12N2O5S |

| Molecular Weight | 236.25 g/mol |

| IUPAC Name | 3-methoxybenzene-1,2-diamine;sulfuric acid |

| Standard InChI | InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |

| Standard InChI Key | YBLFXCPZOBQIIN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1N)N.OS(=O)(=O)O |

| Canonical SMILES | COC1=CC=CC(=C1N)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

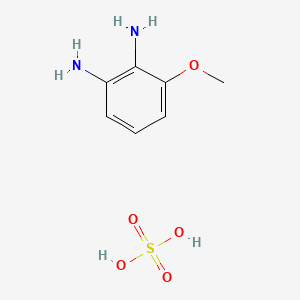

3-Methoxybenzene-1,2-diamine; sulfuric acid is a 1:1 salt formed between 3-methoxybenzene-1,2-diamine and sulfuric acid. Its molecular formula is C₇H₁₂N₂O₅S, with a molecular weight of 236.25 g/mol. The compound’s structure features a benzene ring substituted with a methoxy group (-OCH₃) at position 3 and two amine groups (-NH₂) at positions 1 and 2. The sulfuric acid component contributes to its ionic character, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 110680-93-8 | |

| Molecular Formula | C₇H₁₂N₂O₅S | |

| Molecular Weight | 236.25 g/mol | |

| IUPAC Name | 3-methoxybenzene-1,2-diamine;sulfuric acid | |

| SMILES | COC1=CC=CC(=C1N)N.OS(=O)(=O)O | |

| Solubility | Likely soluble in water, polar aprotic solvents | - |

Synthesis and Synthetic Considerations

Challenges in Purification

The compound’s ionic nature complicates traditional purification techniques like distillation. Instead, recrystallization from ethanol-water mixtures or chromatographic methods (e.g., ion-exchange chromatography) may be employed.

Applications in Chemical Synthesis

Catalysis and Ligand Design

The compound’s amine groups could coordinate to transition metals (e.g., Cu, Pd), forming catalysts for cross-coupling reactions. For example, analogous sulfonamide derivatives are employed in MEK inhibitor synthesis .

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; use fume hoods |

| Inhalation | Use respiratory protection in powder form |

| Storage | Store in airtight containers, away from bases |

Comparison with Structural Analogues

2-(Methoxymethyl)benzene-1,4-diamine Sulfate

This analogue (CAS 337906-37-3) differs in the substitution pattern, featuring a methoxymethyl group at position 2. The additional methylene spacer increases steric bulk, reducing crystallinity compared to 3-methoxybenzene-1,2-diamine sulfate .

3-Methoxybenzene-1,4-diamine Derivatives

Compounds with para-oriented amines exhibit distinct electronic properties, favoring conjugation pathways absent in the ortho-substituted target compound.

Research Gaps and Future Directions

Underexplored Reactivity

-

Photophysical Properties: The conjugated amine-methoxy system may exhibit fluorescence, unexplored in current literature.

-

Biological Activity Screening: No studies report antimicrobial or anticancer activity for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume